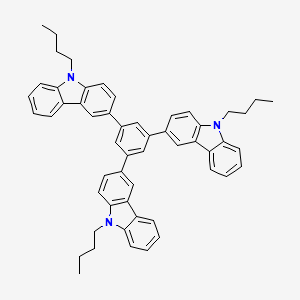
3,3',3''-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is a complex organic compound characterized by its symmetrical structure and multiple carbazole units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) typically involves the following steps:
Formation of the Benzene Core: The benzene-1,3,5-triyl core is synthesized through a series of reactions, often starting with benzene derivatives.
Attachment of Carbazole Units: The carbazole units are introduced through a series of substitution reactions. This involves the use of reagents such as butyl bromide and carbazole under specific conditions to ensure the correct attachment to the benzene core.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole units are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce fully hydrogenated carbazole compounds.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: Its ability to absorb and emit light at specific wavelengths makes it useful in photonic devices and sensors.
Material Science: The compound can be used to develop new materials with unique electronic and optical properties.
Biological Research: It may serve as a probe or marker in biological studies due to its fluorescence properties.
Wirkmechanismus
The mechanism by which 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) exerts its effects is primarily related to its electronic structure. The multiple carbazole units allow for extensive conjugation, facilitating electron transfer and light absorption/emission processes. The compound can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazin-4-yl): A similar compound with a different set of functional groups, exhibiting unique electronic properties.
Benzene-1,3,5-triyl triformate: Another compound with a benzene-1,3,5-triyl core, used as a CO source in carbonylation reactions.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is unique due to its specific combination of carbazole units and butyl groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Eigenschaften
CAS-Nummer |
849908-78-7 |
|---|---|
Molekularformel |
C54H51N3 |
Molekulargewicht |
742.0 g/mol |
IUPAC-Name |
3-[3,5-bis(9-butylcarbazol-3-yl)phenyl]-9-butylcarbazole |
InChI |
InChI=1S/C54H51N3/c1-4-7-28-55-49-19-13-10-16-43(49)46-34-37(22-25-52(46)55)40-31-41(38-23-26-53-47(35-38)44-17-11-14-20-50(44)56(53)29-8-5-2)33-42(32-40)39-24-27-54-48(36-39)45-18-12-15-21-51(45)57(54)30-9-6-3/h10-27,31-36H,4-9,28-30H2,1-3H3 |
InChI-Schlüssel |
DGCQKFBWAUYCJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=C(C=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CCCC)C7=CC8=C(C=C7)N(C9=CC=CC=C98)CCCC)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
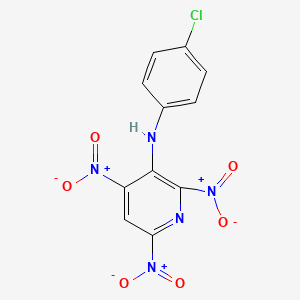
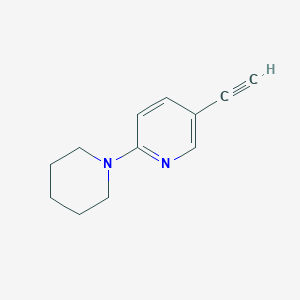
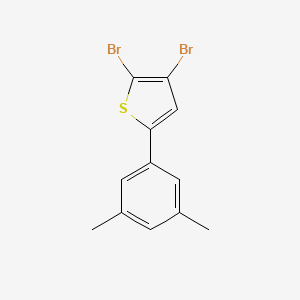
![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
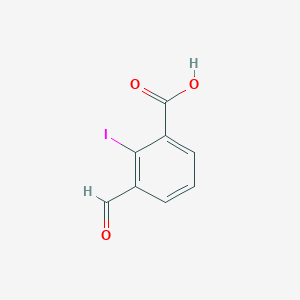
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)

